![molecular formula C14H11ClF3NOS B5881391 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and physiological effects:
Studies have shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone in lab experiments include its potent anti-inflammatory, anticancer, and antimicrobial properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone. These include further studies to elucidate its mechanism of action, evaluation of its potential use in drug delivery systems, and exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent anti-inflammatory, anticancer, and antimicrobial properties, and has been evaluated for its potential use in drug delivery systems. Further studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-thiophenecarboxaldehyde in the presence of a base and a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. The compound has also been evaluated for its potential use in drug delivery systems.
Eigenschaften
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NOS/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWAZKLBKPENAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
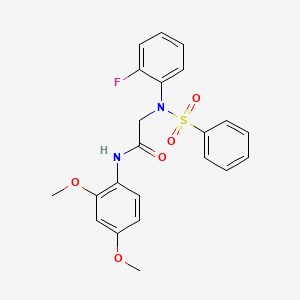
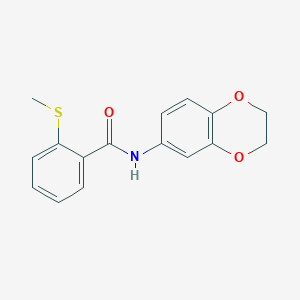
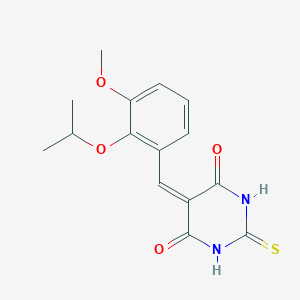
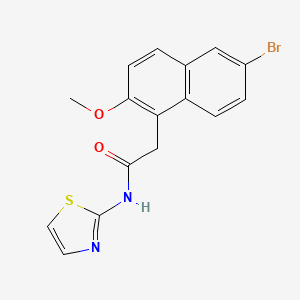
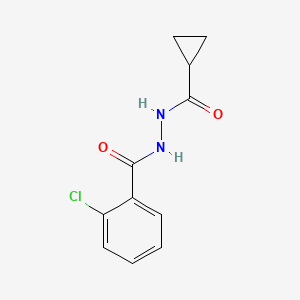

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)